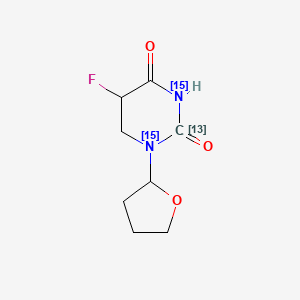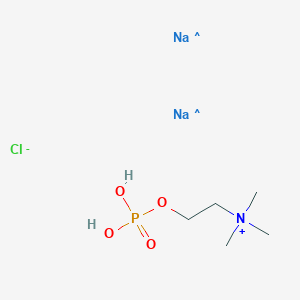
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) is a chemical compound with the molecular formula C5H14NO4P·Cl·2Na. This compound is known for its unique molecular structure and is used in various scientific and industrial applications. It is a solid-state chemical with a molecular weight of 265.5832 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) involves the reaction of choline chloride with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Choline chloride} + \text{Phosphoric acid} + \text{Sodium hydroxide} \rightarrow \text{Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2)} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in specific proportions, and the reaction is monitored to ensure the complete conversion of the starting materials to the desired product. The product is then purified through crystallization or other separation techniques to achieve the required purity level.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce different amine compounds.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to cellular metabolism and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular membranes, influencing membrane stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline chloride: A related compound with similar structural features but different functional groups.
Phosphorylcholine: Another compound with a similar phosphate group but different amine structure.
Trimethylamine N-oxide: A compound with a similar amine group but different overall structure.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various scientific fields further highlight its versatility and importance.
Eigenschaften
Molekularformel |
C5H15ClNNa2O4P |
|---|---|
Molekulargewicht |
265.58 g/mol |
InChI |
InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;; |
InChI-Schlüssel |
DKCDSMRLVDFOJX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)(O)O.[Na].[Na].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


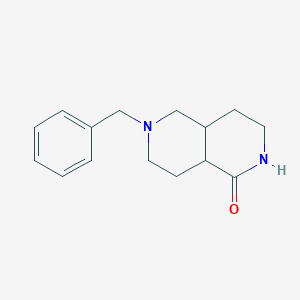
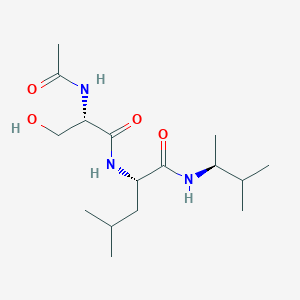
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
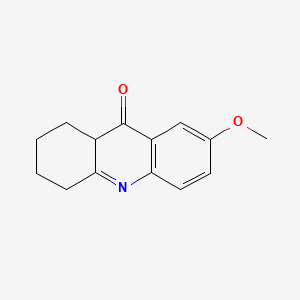
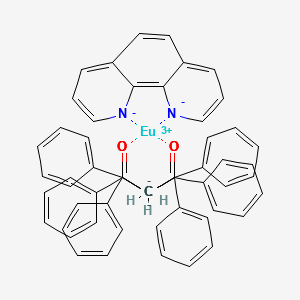


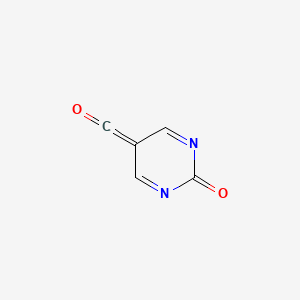
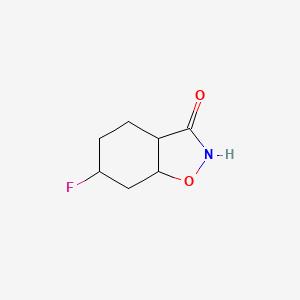
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)

